4-Ethyl-2,3-dioxopiperazine-1-carboxamide
Description
Historical Context of Piperazine (B1678402) and Carboxamide Derivatives in Synthetic Methodology
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a versatile scaffold in synthetic and medicinal chemistry. chemeurope.comnih.gov Originally named for its chemical similarity to piperidine, found in the black pepper plant, piperazine itself is synthetically produced. chemeurope.comwikipedia.org Its derivatives gained prominence in medicine, initially as an anthelmintic agent introduced in 1953 to paralyze parasites, allowing the host to expel them. wikipedia.orgiiab.me The unique structure of the piperazine ring, offering structural rigidity, hydrogen bond donors and acceptors, and a large polar surface area, has led to its incorporation into a wide array of drugs. nih.gov Many notable pharmaceuticals across various therapeutic areas, including antipsychotics and antiparasitics, contain this core structure. wikipedia.orgtaylorandfrancis.com
Similarly, the carboxamide functional group (-CONH₂) and its derivatives are fundamental in organic chemistry. britannica.com As derivatives of carboxylic acids, carboxamides are prevalent in nature, forming the peptide bonds that link amino acids in proteins. researchgate.net In synthetic methodology, the formation of the amide bond is one of the most frequently performed reactions. researchgate.net Carboxamide derivatives are integral to the structure of many natural products, polymers, and pharmaceuticals. researchgate.net The reactivity of the carboxamide group can be modulated, allowing it to participate in various chemical transformations, making it a cornerstone in the synthesis of complex molecules. researchgate.net
The Significance of the Dioxopiperazine Core in Advanced Organic Synthesis
Dioxopiperazines, also known as diketopiperazines (DKPs), are cyclic compounds related to piperazine but featuring two amide linkages. wikipedia.org They represent the smallest class of cyclic peptides. wikipedia.org Three regioisomers exist depending on the position of the carbonyl groups: 2,3-dioxopiperazine, 2,5-dioxopiperazine, and 2,6-dioxopiperazine. wikipedia.orgnih.gov
The 2,5-DKP isomer, formed from the condensation of two α-amino acids, has historically attracted the most interest due to its prevalence in biologically active natural products. wikipedia.orgacs.org However, the 2,3-dioxopiperazine scaffold is also found in important synthetic molecules, notably as a key structural component in β-lactam antibiotics such as piperacillin (B28561) and cefoperazone. nih.gov The rigid, conformationally constrained framework of the DKP core makes it a valuable scaffold in drug design, allowing for the precise spatial arrangement of functional groups to interact with biological targets. nih.gov This structural feature has inspired medicinal chemists to use DKPs to create molecules with improved metabolic stability and physical properties. wikipedia.org
Structural Elucidation of 4-Ethyl-2,3-dioxopiperazine-1-carboxamide and its Precursors as Key Intermediates
The target compound, this compound, is built upon a 2,3-dioxopiperazine core. Its synthesis involves key precursors whose structures and properties are well-defined. A primary intermediate in the pathway to the title compound and its derivatives is 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
This acyl chloride intermediate is a highly reactive compound used to introduce the 4-ethyl-2,3-dioxopiperazine moiety onto other molecules, particularly amine groups. guidechem.com It is recognized as a crucial intermediate for synthesizing β-lactam antibiotics like piperacillin and cefoperazone. guidechem.comgoogle.com Due to its instability, it is often synthesized and used immediately in solution without isolation. guidechem.comgoogle.com Synthesis routes typically start from 1-Ethyl-2,3-dioxopiperazine, which is reacted with reagents like triphosgene (B27547) or bis(trichloromethyl) carbonate in the presence of a base. google.comchemicalbook.com
Table 1: Physicochemical Properties of Key Precursors
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | 59703-00-3 | C₇H₉ClN₂O₃ | 204.61 |
| 1-Ethyl-2,3-dioxopiperazine | 59702-31-7 | C₆H₁₀N₂O₂ | 142.16 |
| Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate | 112895-04-2 | C₉H₁₄N₂O₄ | 214.22 |
Data sourced from references chemicalbook.comguidechem.comnih.gov.
Overview of Research Trajectories Involving this compound Derivatives
Current research involving this compound is predominantly focused on its application as a synthetic intermediate in the pharmaceutical industry. The carboxamide itself is formed when the precursor, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, reacts with an amine.
A prominent example is the synthesis of complex antibiotic side chains. The compound (2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid is a derivative that serves as a side chain for certain semi-synthetic penicillins and cephalosporins. nih.govcymitquimica.com This side chain is attached to the core antibiotic structure, modifying its antibacterial spectrum and pharmacological properties. The primary research trajectory, therefore, is not on the biological activity of the this compound moiety itself, but on its utility in constructing these more complex and potent antibiotic molecules. guidechem.comgoogle.com Its presence has also been noted as an impurity in piperacillin preparations, highlighting its chemical relationship to the final drug product. chemscene.com
Table 2: Selected Derivatives and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role/Significance |
| (2R)-2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid | C₁₅H₁₇N₃O₆ | 335.31 | Key side chain for semi-synthetic antibiotics. nih.gov |
| 4-Ethyl-2,3-dioxopiperazine-1-carboxylic Acid | C₇H₁₀N₂O₄ | 186.17 | Intermediate in the biosynthesis of cefoperazone. pharmaffiliates.com |
| (4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid | C₈H₁₂N₂O₄ | 200.19 | A related piperazine derivative for research. scbt.com |
Data sourced from references nih.govpharmaffiliates.comscbt.com.
Identification of Current Research Gaps and Future Directions in this compound Investigations
The existing body of research is heavily concentrated on the synthesis and application of this compound derivatives as components of established antibiotics. This narrow focus presents several research gaps and opportunities for future investigation.
Exploration of Novel Biological Activities: While the dioxopiperazine core is known for a wide range of biological activities (including antitumor and antiviral properties), the specific 4-ethyl-2,3-dioxo variant has not been extensively screened for independent pharmacological effects. wikipedia.org Future research could explore if this scaffold possesses any intrinsic antimicrobial or other therapeutic properties beyond its role in existing drug structures.
Development of New Synthetic Methodologies: Current syntheses of the key precursor, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, often involve hazardous reagents like phosgene (B1210022) derivatives. google.comchemicalbook.com A significant future direction would be the development of greener, safer, and more efficient synthetic routes to this intermediate.
Diversification of Derivatives: Research could expand beyond antibiotic side chains. By reacting the carbonyl chloride precursor with a diverse range of amines, a library of novel this compound derivatives could be generated. These new compounds could then be screened for a broad spectrum of biological activities, potentially identifying new lead compounds for drug discovery in areas other than infectious diseases.
Structural and Conformational Analysis: Detailed structural studies on various derivatives could provide insights into how the conformation of the dioxopiperazine ring influences biological activity. This could inform the rational design of new molecules with enhanced potency or selectivity for specific biological targets.
Structure
2D Structure
3D Structure
Properties
CAS No. |
77579-88-5 |
|---|---|
Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
4-ethyl-2,3-dioxopiperazine-1-carboxamide |
InChI |
InChI=1S/C7H11N3O3/c1-2-9-3-4-10(7(8)13)6(12)5(9)11/h2-4H2,1H3,(H2,8,13) |
InChI Key |
PNWJHMNWFRMQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N |
Origin of Product |
United States |
Advanced Structural Analysis and Conformational Studies of 4 Ethyl 2,3 Dioxopiperazine 1 Carboxamide
Solid-State Molecular Architecture of 4-Ethyl-2,3-dioxopiperazine-1-carboxamide via X-ray Crystallography
The solid-state structure of a closely related derivative, (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, has been elucidated by single-crystal X-ray diffraction, offering critical insights into the architecture of the 4-Ethyl-2,3-dioxopiperazine core. nih.gov The analysis revealed the presence of two independent molecules (A and B) in the asymmetric unit. nih.gov
Intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal structure. The carboxylic acid groups of the two independent molecules form classic inversion-related O—H⋯O hydrogen bonds, linking them into centrosymmetric dimers. nih.gov These dimers are further interconnected by a network of O—H⋯O and C—H⋯O hydrogen bonds, creating a two-dimensional network. nih.gov Additionally, each molecule exhibits an intramolecular N—H⋯O hydrogen bond, which contributes to the stability of its conformation. nih.gov
Table 1: Crystallographic Data for (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₇N₃O₆ |
| Molecular Weight | 335.32 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.5899 (19) |
| b (Å) | 13.038 (2) |
| c (Å) | 20.794 (3) |
| V (ų) | 3142.2 (9) |
| Z | 8 |
Solution-State Conformations of this compound by High-Resolution NMR Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution. For the derivative (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, ¹H NMR data has been reported in a dimethyl sulfoxide (B87167) (DMSO-d₆) solution. nih.gov
The observed chemical shifts and coupling constants provide information about the electronic environment and spatial arrangement of the protons. For instance, the signals for the piperazine (B1678402) ring protons appear as broad or multiplet signals, suggesting a degree of conformational flexibility or exchange in solution. nih.gov The ethyl group protons give rise to a characteristic triplet and multiplet, consistent with free rotation around the C-C single bond. nih.gov
A detailed analysis of coupling constants and through-space correlations from 2D NMR experiments (like NOESY) would be necessary to establish the preferred solution-state conformation of the piperazine ring and the relative orientation of its substituents. Such studies help determine whether the solid-state half-chair conformation persists in solution or if the molecule adopts other low-energy conformations.
Table 2: ¹H NMR Data for (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid in DMSO-d₆ nih.gov
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 1.08 | t | 7.06 | -CH₂CH₃ |
| 3.40 | m | - | -CH₂ CH₃ |
| 3.56 | br | - | Piperazine ring protons |
| 3.90 | br | - | Piperazine ring protons |
| 5.20 | d | 6.44 | -CH(Ph)- |
| 6.77 | d | 8.27 | Aromatic protons |
| 7.18 | d | 8.27 | Aromatic protons |
| 9.58 | s | - | -OH |
Vibrational Spectroscopy for Probing Molecular Dynamics and Bonding in this compound (e.g., Advanced Raman, FT-IR)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. nih.govresearchgate.net For this compound, these techniques can identify characteristic vibrational modes.
The FT-IR and Raman spectra would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the dioxopiperazine ring and the carboxamide group. The exact frequencies of these bands are sensitive to the local environment, including hydrogen bonding and the conformation of the ring. researchgate.net Typically, amide and ketone C=O stretches appear in the region of 1650-1750 cm⁻¹.
Other significant vibrational modes would include:
N-H stretching: The carboxamide N-H group would show a characteristic stretching vibration, typically around 3300-3500 cm⁻¹. researchgate.net
C-N stretching: Vibrations associated with the C-N bonds of the piperazine ring and the amide linkage would appear in the fingerprint region (1000-1400 cm⁻¹). uh.edu
C-H stretching and bending: Vibrations from the ethyl group and the piperazine ring methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ (stretching) and 1300-1500 cm⁻¹ (bending) regions. mdpi.com
Advanced techniques and computational calculations are often used to assign these vibrational modes accurately, providing a detailed picture of the molecule's bonding and dynamics. nih.govresearchgate.net
Chiroptical Properties and Stereochemical Elucidation of this compound and its Chirally Modified Analogues
The core structure of this compound is achiral. However, the introduction of chiral substituents, as seen in the crystallographically characterized (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, imparts chirality to the molecule. nih.gov The stereochemistry of such analogues is crucial as it often dictates their biological activity.
The synthesis of specific enantiomers, such as the (2R)-enantiomer, has been reported, highlighting the importance of stereochemical control. nih.gov The absolute configuration of these chiral centers can be determined by methods like X-ray crystallography. mdpi.com
Chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be invaluable for studying these chiral analogues in solution. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of chiral molecules. The resulting CD spectrum serves as a sensitive probe of molecular conformation and can be used to confirm the absolute configuration by comparison with theoretical calculations.
Computational Chemistry Approaches for Predicting Conformational Preferences and Tautomerism in this compound
Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) can be used to predict various molecular characteristics. nih.gov
Conformational Analysis: Theoretical calculations can map the potential energy surface of the molecule to identify low-energy conformations. This allows for a systematic study of the piperazine ring's puckering (e.g., chair, boat, twist-boat) and the orientation of the ethyl and carboxamide substituents. The results can be compared with experimental data from X-ray crystallography and NMR to validate the computational model and provide a more detailed understanding of conformational dynamics. researchgate.net
Tautomerism: The 2,3-dioxopiperazine ring has the potential for keto-enol tautomerism, where a proton can migrate from a nitrogen or carbon atom to a carbonyl oxygen, forming a hydroxyl group and a carbon-carbon or carbon-nitrogen double bond. researchgate.netresearchgate.net Computational methods can calculate the relative energies of different tautomers to predict which form is most stable under various conditions (e.g., in the gas phase or in different solvents). This is crucial for understanding the molecule's reactivity and potential interactions. For this compound, calculations would likely show the dioxo (keto) form to be significantly more stable, consistent with related structures.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid |
| 4-ethyl-2,3-dioxopiperazine-1-methyl formate (B1220265) |
Chemical Reactivity and Transformation Pathways of 4 Ethyl 2,3 Dioxopiperazine 1 Carboxamide
Reactivity of the Piperazine (B1678402) Ring System in 4-Ethyl-2,3-dioxopiperazine-1-carboxamide
The piperazine ring is a common motif in many biologically active compounds. rsc.org In its simple, unsubstituted form, the two secondary amine groups of piperazine render it basic and nucleophilic. However, in this compound, the electronic properties of the piperazine nitrogens are significantly altered. The presence of the two adjacent carbonyl groups at the 2 and 3 positions effectively transforms the piperazine core into a cyclic diamide (B1670390). This structural feature has a profound impact on its reactivity.
The lone pairs of electrons on the nitrogen atoms are delocalized into the adjacent carbonyl groups through resonance. This delocalization reduces the basicity and nucleophilicity of the piperazine nitrogens compared to a typical saturated piperazine. Consequently, reactions that typically occur at the nitrogen atoms of piperazines, such as protonation and alkylation, are less favorable in this system.
Furthermore, the presence of two electron-withdrawing carbonyl groups attached to the nitrogen atoms of the piperazine ring is expected to deactivate the ring towards certain metabolic pathways. For instance, in a study of the metabolic activation of piperazine-containing drugs, it was observed that the presence of two carbonyl groups attached to the piperazine nitrogens in the drug olaparib (B1684210) prevented the formation of reactive metabolites. nih.gov This suggests that the 2,3-dioxo substitution pattern in this compound may confer a degree of metabolic stability to the piperazine ring.
While direct N-alkylation or N-acylation on the piperazine ring nitrogens (N-1 and N-4) is hindered by the electron-withdrawing nature of the carbonyl groups, the ring can potentially undergo transformations under more forcing conditions. For example, strong acidic or basic hydrolysis could lead to the cleavage of the amide bonds and opening of the piperazine ring. However, such reactions would likely require harsh conditions due to the stability of the cyclic diamide structure.
Functional Group Interconversions of the Carboxamide Moiety
The exocyclic carboxamide group at the N-1 position is a key site of reactivity in this compound. This functional group can undergo a variety of interconversions, allowing for the synthesis of diverse derivatives.
One of the most important reactions of the carboxamide moiety is its conversion to an acyl chloride. The synthesis of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a crucial step in the preparation of certain semi-synthetic antibiotics. google.com This transformation is typically achieved by treating 4-Ethyl-2,3-dioxopiperazine with a chlorinating agent such as phosgene (B1210022) or a phosgene equivalent like di-(trichloromethyl) carbonate. google.com
Another notable interconversion is the formation of esters from the carboxamide. For example, the synthesis of 4-ethyl-2,3-dioxopiperazine-1-methyl formate (B1220265) has been reported, which serves as a novel antibiotic intermediate. researchgate.net This reaction involves the acylation of the carboxamide nitrogen with methyl chloroformate in the presence of a base. researchgate.net
The carboxamide group can also be hydrolyzed to the corresponding carboxylic acid, 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid, under acidic or basic conditions. pharmaffiliates.com This carboxylic acid is itself a valuable intermediate in the synthesis of pharmaceuticals like cefoperazone. pharmaffiliates.com
The following table summarizes some of the key functional group interconversions of the carboxamide moiety:
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| This compound | Di-(trichloromethyl) carbonate, triethylamine (B128534) | 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | google.com |
| 4-Ethyl-2,3-dioxopiperazine | Methyl chloroformate, triethylamine | 4-Ethyl-2,3-dioxopiperazine-1-methyl formate | researchgate.net |
| This compound | Acid or base catalyzed hydrolysis | 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid | pharmaffiliates.com |
Electrophilic and Nucleophilic Attack at Various Positions of this compound Derivatives
The electronic landscape of this compound and its derivatives presents multiple sites for both electrophilic and nucleophilic attack.
Electrophilic Attack:
The primary sites for electrophilic attack are the nitrogen and oxygen atoms that possess lone pairs of electrons. However, as discussed earlier, the nucleophilicity of the piperazine ring nitrogens is significantly diminished. The most nucleophilic site is the nitrogen atom of the exocyclic carboxamide group. This is demonstrated by its reaction with electrophiles like methyl chloroformate and di-(trichloromethyl) carbonate to form the corresponding methyl formate and carbonyl chloride derivatives, respectively. google.comresearchgate.net The carbonyl oxygens of the dioxopiperazine ring and the carboxamide group also possess lone pairs and could potentially be protonated or interact with other electrophiles, which would activate the carbonyl carbons towards nucleophilic attack.
Nucleophilic Attack:
The carbonyl carbons are the principal electrophilic sites and are susceptible to nucleophilic attack. The molecule contains three carbonyl carbons: C-2 and C-3 of the piperazine ring and the exocyclic carboxamide carbon. The reactivity of these carbonyls towards nucleophiles will be influenced by steric and electronic factors. The exocyclic carbonyl carbon of the 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride derivative is particularly reactive towards nucleophiles, which is a key feature in its use for the synthesis of antibiotics. The carbonyl carbons within the dioxopiperazine ring (C-2 and C-3) are also electrophilic and could be attacked by strong nucleophiles, potentially leading to ring-opening reactions under certain conditions.
The following table outlines the potential sites for electrophilic and nucleophilic attack:
| Type of Attack | Position(s) | Rationale |
| Electrophilic | Carboxamide Nitrogen (N-1) | Most nucleophilic nitrogen due to exocyclic position. |
| Carbonyl Oxygens (O-2, O-3, O-carboxamide) | Lone pairs of electrons. | |
| Nucleophilic | Carbonyl Carbons (C-2, C-3, C-carboxamide) | Electron-deficient due to bonding with oxygen. |
Regioselectivity and Stereoselectivity in Reactions Involving this compound
Regioselectivity:
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. wikipedia.org In the context of this compound, this is particularly relevant when considering reactions at the different nitrogen and carbonyl positions.
The synthesis of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride from 4-ethyl-2,3-dioxopiperazine demonstrates high regioselectivity. The reaction occurs specifically at the N-1 position, leading to the formation of the exocyclic carbonyl chloride, rather than at the N-4 position. google.com This selectivity is likely governed by both steric and electronic factors. The N-4 position is substituted with an ethyl group, which may sterically hinder the approach of the formyl chloridizing reagent. Electronically, the relative acidity of the N-H protons at the N-1 and N-4 positions (in the precursor) could also play a role in directing the reaction.
Stereoselectivity:
Stereoselectivity is the preferential formation of one stereoisomer over another. This is a critical consideration in the synthesis of chiral drugs. Derivatives of this compound have been synthesized as specific enantiomers, indicating that stereoselective reactions are possible. For example, both the (2R)- and (2S)-enantiomers of 2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid have been reported. nih.gov The synthesis of these specific stereoisomers would require the use of chiral starting materials or chiral reagents/catalysts to control the stereochemistry at the newly formed stereocenter.
The 2,3-dioxopiperazine ring itself adopts a non-planar conformation, typically a half-chair. nih.gov This conformational preference can influence the stereochemical outcome of reactions at or near the ring, as the axial and equatorial positions will have different steric environments.
Photochemical and Thermal Stability Studies of this compound
The stability of a chemical compound under various environmental conditions, such as light and heat, is a critical parameter, especially for pharmaceutical intermediates and active ingredients.
Photochemical Stability:
Specific studies on the photochemical stability of this compound are not extensively documented in the public domain. However, the presence of carbonyl groups and heteroatoms with lone pairs suggests that the molecule could potentially undergo photochemical reactions. The principles of photostability testing for new active substances and medicinal products are well-established and involve exposing the compound to standardized light sources. europa.eu The evaluation of photostability is crucial to ensure that the compound does not degrade into unwanted and potentially harmful photoproducts upon exposure to light. The presence of chromophores, such as the carbonyl groups, means that the molecule can absorb UV radiation, which could lead to various photochemical processes, including bond cleavage or rearrangement.
Thermal Stability:
The thermal stability of piperazine and its derivatives has been investigated, particularly in the context of their use in carbon dioxide capture. Studies have shown that piperazine can undergo thermal degradation at elevated temperatures (135-175 °C), with the degradation being first-order in piperazine concentration. utexas.edu The degradation products can include N-formylpiperazine and products of ring-opening reactions. utexas.edu For dioxopiperazines, thermal degradation has also been observed, for instance, in the thermal degradation of actinomycins to their constituent dioxopiperazines. rsc.org
In the case of this compound, the presence of the stable cyclic diamide structure would likely confer a reasonable degree of thermal stability. However, at sufficiently high temperatures, decomposition would be expected. The likely pathways for thermal degradation could involve the cleavage of the N-C bonds in the piperazine ring or the decarboxylation of the carboxamide group. A derivative, (R)-(-)-α-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic acid, is reported to have a decomposition temperature of 173 °C. tcichemicals.com This suggests that the core 4-ethyl-2,3-dioxopiperazine structure is stable up to this temperature.
The following table provides a summary of the stability considerations:
| Stability Type | Potential Reactivity/Degradation Pathways | Influencing Factors |
| Photochemical | Photodegradation, bond cleavage, rearrangement | Presence of chromophores (carbonyl groups), light intensity and wavelength |
| Thermal | Ring opening, decarboxylation, decomposition | Temperature, presence of catalysts, atmospheric conditions |
Structure Activity Relationship Sar Studies and Molecular Recognition of 4 Ethyl 2,3 Dioxopiperazine 1 Carboxamide Analogues
Design Principles for Modifying the 4-Ethyl-2,3-dioxopiperazine-1-carboxamide Scaffold for Diverse Interactions
The design of analogues based on the this compound scaffold is guided by several key principles aimed at achieving diverse and specific molecular interactions. The inherent rigidity of the dioxopiperazine ring provides a constrained conformational framework, making it an attractive starting point for rational drug design. Modifications can be strategically introduced at several positions to modulate activity, selectivity, and pharmacokinetic properties.
Key modification sites on the scaffold include:
The N1-carboxamide group: This position is crucial for establishing hydrogen bond interactions. Modifications to the carboxamide, such as substitution with different functional groups, can alter its hydrogen bonding capacity and steric profile.
The N4-ethyl group: The ethyl group at the N4 position can be varied to explore the impact of alkyl chain length and branching on van der Waals interactions and lipophilicity. Introducing cyclic or aromatic moieties at this position can also probe for specific hydrophobic or π-stacking interactions within a binding pocket.
A primary design strategy involves the synthesis of a library of analogues with systematic variations at these positions. For instance, a series of N4-alkyl analogues could be synthesized to determine the optimal chain length for a particular biological target. Similarly, a range of N1-carboxamide derivatives can be prepared to fine-tune hydrogen bonding interactions. The overarching goal is to create a diverse set of compounds that can probe the chemical space around a biological target and identify key interaction points.
Impact of Substituent Variation on Molecular Interactions (e.g., hydrogen bonding, van der Waals forces, π-stacking)
The nature and position of substituents on the this compound scaffold have a profound impact on the types and strengths of molecular interactions it can form. These interactions are fundamental to the molecular recognition process and ultimately determine the biological activity of the compound.
Hydrogen Bonding: The two carbonyl groups and the N-H of the carboxamide are primary sites for hydrogen bonding. The introduction of additional hydrogen bond donors or acceptors through substitution can significantly alter the binding affinity and specificity. For example, replacing the ethyl group at the N4 position with a hydroxyethyl group would introduce an additional hydrogen bond donor, potentially leading to new interactions with a target protein.
Van der Waals Forces: These non-specific, attractive forces are influenced by the size, shape, and polarizability of the molecule. Altering the alkyl substituent at the N4 position directly modulates van der Waals interactions. Longer or bulkier alkyl chains will generally lead to stronger van der Waals forces, which can be favorable if the binding pocket has a corresponding hydrophobic region.
The interplay of these forces is complex, and a single substituent change can affect multiple types of interactions simultaneously. For example, a larger aromatic substituent might enhance both van der Waals forces and π-stacking, while also potentially introducing steric hindrance.
Table 1: Illustrative Impact of N4-Substituent Variation on Molecular Interactions
| N4-Substituent | Primary Interaction Type(s) Influenced | Expected Impact on Lipophilicity | Potential for Specific Interactions |
| Methyl | Van der Waals | Lower | Limited |
| Ethyl | Van der Waals | Moderate | Baseline |
| Isopropyl | Van der Waals, Steric Hindrance | Higher | Can probe shape of hydrophobic pocket |
| Benzyl | Van der Waals, π-Stacking | Significantly Higher | Interaction with aromatic residues |
| 2-Hydroxyethyl | Hydrogen Bonding, Van der Waals | Lower | Formation of additional hydrogen bonds |
Ligand-Protein Interaction Profiling of this compound at a Molecular Level (in silico and in vitro binding assays)
Understanding the interaction of this compound with protein targets at a molecular level is crucial for elucidating its mechanism of action and for guiding further optimization. This is typically achieved through a combination of computational (in silico) and experimental (in vitro) methods.
In Silico Studies: Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to a protein target. In a typical docking study, a 3D model of the target protein is used to screen for potential binding poses of the this compound molecule. These simulations can reveal key interactions, such as specific hydrogen bonds between the carboxamide group and amino acid residues in the active site, or hydrophobic interactions involving the ethyl group. Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time.
In Vitro Binding Assays: Experimental validation of the computational predictions is essential. A variety of in vitro binding assays can be employed to quantify the interaction between the compound and its target protein. Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. Other methods like Surface Plasmon Resonance (SPR) can provide real-time kinetics of binding and dissociation. Fluorescence-based assays can also be used to determine binding constants by measuring changes in fluorescence upon ligand binding.
Table 2: Hypothetical Ligand-Protein Interaction Profile from In Silico and In Vitro Assays
| Assay Type | Parameter Measured | Hypothetical Value for a Target Protein | Implication |
| Molecular Docking | Binding Energy | -8.5 kcal/mol | Favorable binding predicted |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 5.2 µM | Moderate binding affinity |
| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 1.2 x 104 M-1s-1 | Relatively fast binding |
| Surface Plasmon Resonance (SPR) | Dissociation Rate (koff) | 6.2 x 10-2 s-1 | Moderate residence time |
Conformational Flexibility and Its Role in Molecular Recognition of this compound and its Derivatives
The conformational flexibility of the this compound scaffold plays a critical role in its ability to be recognized by and bind to biological targets. While the dioxopiperazine ring itself is relatively rigid, it can adopt different boat and chair-like conformations. The orientation of the substituents, particularly the N1-carboxamide and the N4-ethyl group, is also subject to conformational changes.
The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is a key determinant of its biological activity. This concept is often referred to as the "bioactive conformation." Conformational analysis, through computational methods like molecular mechanics and quantum mechanics calculations, can help to identify the preferred conformations of the molecule in different environments. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution.
The degree of conformational flexibility can be a double-edged sword. While some flexibility is necessary to allow the molecule to adapt to the binding site, excessive flexibility can lead to a significant entropic penalty upon binding, thereby reducing the binding affinity. Therefore, a key aspect of drug design is to create molecules with an optimal balance of rigidity and flexibility. Constraining the conformation of the molecule, for example by introducing cyclic substituents, can sometimes lead to more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives for Molecular Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. For a series of this compound derivatives, a QSAR model could be developed to predict their activity against a specific target.
To build a QSAR model, a dataset of compounds with known activities is required. A variety of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can encode information about the physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area) of the molecules.
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to develop an equation that relates the molecular descriptors to the biological activity. A robust QSAR model can be a valuable tool for:
Predicting the activity of newly designed compounds before they are synthesized.
Identifying the key molecular features that are important for activity.
Guiding the design of more potent and selective analogues.
For instance, a QSAR model might reveal that a high positive partial charge on the carboxamide nitrogen and a moderate lipophilicity of the N4-substituent are positively correlated with activity. This information could then be used to design new derivatives with enhanced properties.
Table 3: Example of Molecular Descriptors Used in a QSAR Model for Dioxopiperazine Derivatives
| Descriptor | Type | Information Encoded |
| LogP | Physicochemical | Lipophilicity |
| Molecular Weight (MW) | Physicochemical | Size of the molecule |
| Total Polar Surface Area (TPSA) | Physicochemical | Polar nature of the molecule |
| Number of Hydrogen Bond Donors | Electronic | Hydrogen bonding capacity |
| Number of Hydrogen Bond Acceptors | Electronic | Hydrogen bonding capacity |
| Dipole Moment | Electronic | Overall polarity of the molecule |
| Molecular Volume | Steric | Three-dimensional size |
| Shape Index | Steric | Molecular shape |
Biochemical Interaction Mechanisms and Molecular Targets of 4 Ethyl 2,3 Dioxopiperazine 1 Carboxamide in Vitro and Theoretical
Enzyme Binding and Inhibition Kinetics of 4-Ethyl-2,3-dioxopiperazine-1-carboxamide Derivatives (in vitro biochemical assays)
Derivatives of this compound, particularly those sharing the dioxopiperazine scaffold, have been investigated as inhibitors of various enzymes. The rigid cyclic structure of the dioxopiperazine ring serves as a valuable pharmacophore for designing enzyme inhibitors. chapman.edu Biochemical assays are crucial for determining the potency and mechanism of these interactions.
One significant class of enzymes targeted by dioxopiperazine derivatives is DNA topoisomerases. nih.govnih.gov These enzymes are critical for managing DNA topology during replication and transcription, making them important targets in cancer therapy. Certain bis(2,6-dioxopiperazine) derivatives have been identified as specific, catalytic inhibitors of mammalian DNA topoisomerase II. nih.govnih.gov Unlike agents that stabilize the DNA-enzyme cleavage complex, these compounds appear to interfere with a step prior to its formation, demonstrating a distinct mode of action. nih.gov In vitro decatenation assays using purified topoisomerase II have been employed to quantify the inhibitory potency of these derivatives. nih.gov
Another enzyme class susceptible to inhibition by related structures is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net Piperazine (B1678402) derivatives have been synthesized and evaluated for their tyrosinase inhibitory potential. In vitro studies determined their half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ), revealing mixed-type inhibition mechanisms for some analogues. researchgate.net
The inhibitory activities of these derivatives are quantified using standard biochemical assays, which measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. This allows for the determination of key kinetic parameters.
Table 1: In Vitro Enzyme Inhibition by Dioxopiperazine and Piperazine Derivatives
Receptor Ligand Binding Studies of this compound Analogues (at a molecular level, in vitro)
The piperazine moiety, a core component of the studied compound's structure, is recognized as a "privileged scaffold" in drug design, frequently appearing in molecules that target a wide range of receptors. nih.govnih.gov In vitro radioligand binding assays are a primary tool for investigating the affinity of novel compounds for specific receptors. These studies measure the displacement of a known radiolabeled ligand from its receptor by the test compound, allowing for the calculation of the inhibitory constant (Kᵢ), a measure of binding affinity.
Studies on arylalkylsulfonyl piperazine derivatives have identified potent ligands for sigma (σ) receptors. nih.gov These receptors are implicated in various neurological processes and are targets for therapeutic development. Binding assays revealed that certain derivatives display high affinity and selectivity for the σ₁ receptor subtype over the σ₂ subtype. nih.gov Similarly, cyclic dipeptides (diketopiperazines) have been investigated for their interaction with receptors relevant to schizophrenia, with molecular docking and experimental validation identifying the SIGMA1 receptor as a key target. mdpi.com
Table 2: In Vitro Receptor Binding Affinity of Piperazine and Dioxopiperazine Analogues
Interaction of this compound and its Derivatives with Macromolecules (e.g., nucleic acids, lipids) in vitro
Beyond specific enzyme and receptor pockets, small molecules like this compound can interact with other essential macromolecules such as nucleic acids and lipids. While direct studies on this compound are not available, the principles of small molecule-macromolecule interactions suggest potential mechanisms.
The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies. nih.gov Ligands can bind to DNA through non-covalent interactions, such as intercalation between base pairs or binding within the major or minor grooves, or by forming covalent bonds. nih.govdntb.gov.ua These interactions can alter the structure and stability of DNA, potentially disrupting processes like replication and transcription. nih.gov Given that some dioxopiperazine derivatives inhibit topoisomerase II, an enzyme that directly handles DNA, it is plausible that they may also exhibit direct, albeit potentially weaker, interactions with the DNA substrate itself. nih.gov In vitro techniques like fluorescence spectroscopy, circular dichroism, and thermal denaturation studies are commonly used to characterize such interactions.
Interactions with lipids, the primary components of cell membranes, can also be significant. The physicochemical properties of a small molecule determine its ability to partition into or permeate through lipid bilayers. These interactions can modulate membrane fluidity and stability. researchgate.net Such effects could be particularly relevant for compounds containing the piperazine motif, as some derivatives have been shown to enhance the permeability of epithelial cell monolayers. researchgate.net
Modulation of Intracellular Signaling Pathways by this compound (at a molecular/cellular level, in vitro studies)
The binding of a molecule to its initial molecular target, be it an enzyme or a receptor, triggers a cascade of downstream events known as intracellular signaling pathways. In vitro cell-based assays are essential for dissecting how a compound modulates these pathways.
Derivatives containing the piperazine or dioxopiperazine core have been shown to influence key signaling cascades that regulate cell fate. For example, some piperazine-substituted compounds induce apoptosis (programmed cell death) in cancer cell lines. nih.gov The phosphoinositide 3-kinase (PI3K)-protein kinase B (PKB/AKT)-mammalian target of rapamycin (B549165) (mTOR) axis is a critical pathway controlling cell growth and survival that is often dysregulated in cancer and can be a target of piperazine-containing molecules. nih.gov Pteridine-7(8H)-one derivatives have been observed to inhibit EGFR-mediated signaling pathways and induce apoptosis by increasing the levels of cleaved Caspase-3 and PARP proteins. acs.org In vitro studies to elucidate these effects often involve treating cultured cells with the compound and then analyzing changes in protein phosphorylation (e.g., via Western blotting) or gene expression, and assessing outcomes like apoptosis through assays that measure caspase activity or DNA fragmentation. nih.govacs.org
Proteomic and Metabolomic Profiling of Cells Exposed to this compound (for molecular perturbation analysis)
To gain an unbiased, system-wide view of a compound's effects, researchers can turn to "omics" technologies. Proteomics and metabolomics provide powerful platforms for analyzing the molecular perturbations caused by exposure to a bioactive molecule, which can help in identifying its targets and understanding its mechanism of action. researchgate.netnih.gov
Chemical proteomics is a strategy used to identify the protein targets of small molecules directly within a complex biological system. nih.gov This approach can validate known targets and uncover previously unknown off-target effects, which is crucial for interpreting a compound's biological activity. pnas.org
Metabolomics, the study of small-molecule metabolites, offers a functional readout of the cellular state. mdpi.comeurekalert.org Since enzymatic reactions produce metabolites, changes in metabolite levels can indicate the inhibition or activation of specific enzymes or pathways. frontiersin.org By treating cells with this compound and analyzing the resulting changes in the metabolome using techniques like mass spectrometry, researchers can infer which metabolic pathways are affected. mdpi.comresearchgate.net This metabolomics-driven approach is an emerging and valuable tool for identifying the therapeutic targets of exogenous compounds. researchgate.neteurekalert.org
High-Throughput Screening Approaches for Identifying Novel Biochemical Targets of this compound Derivatives
High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to test vast numbers of chemical compounds against a specific biological target. bmglabtech.comaragen.com This methodology can be adapted to identify novel biochemical targets for a given compound or a library of its derivatives. drugtargetreview.com
In a target identification campaign, a library of derivatives of this compound could be screened against a large panel of purified enzymes or receptors in in vitro assays. drugtargetreview.com The primary goal of HTS is to identify "hits"—compounds that affect the target in a desired manner. bmglabtech.com These assays are typically performed in microtiter plates (e.g., 96, 384, or 1536 wells) and rely on sensitive detection methods, most commonly fluorescence- or luminescence-based readouts. danaher.com
HTS is a powerful, unbiased approach because it is driven by functional activity rather than preconceived hypotheses about binding modes. drugtargetreview.com This can lead to the discovery of compounds with novel chemical structures and mechanisms of action. drugtargetreview.com The results from an HTS campaign provide a starting point for more detailed investigations into the compound-target interaction and for optimizing the lead compounds. bmglabtech.com
Analytical Methodologies for Purity and Stability Assessment of 4 Ethyl 2,3 Dioxopiperazine 1 Carboxamide
Chromatographic Techniques for Separation and Quantification of 4-Ethyl-2,3-dioxopiperazine-1-carboxamide (e.g., HPLC, GC, SFC)
Chromatographic methods are fundamental for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for its analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of non-volatile, thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically developed for purity assessment and quantification. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the separation of the target compound from starting materials, by-products, and degradants.
Gas Chromatography (GC): Due to the low volatility and potential thermal instability of this compound, direct analysis by GC is challenging. A related precursor, 4-ethyl-2,3-dioxopiperazine carbonyl chloride, has been analyzed using GC after a derivatization step to create a more stable and volatile amide. guidechem.com A similar derivatization approach could be applied to the target carboxamide to enable its analysis by GC, which is particularly useful for detecting volatile or semi-volatile impurities.
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com This technique combines the benefits of both GC and HPLC, offering high efficiency and rapid separations. teledynelabs.com SFC is particularly advantageous for chiral separations, which would be relevant if stereoisomers of the compound were present. chromatographyonline.com For achiral analysis, SFC can provide an orthogonal separation mechanism to HPLC, aiding in the comprehensive purity assessment of this compound. chromatographyonline.com
| Technique | Stationary Phase (Column) | Mobile Phase | Detector | Typical Application |
|---|---|---|---|---|
| HPLC (Reversed-Phase) | C18, 5 µm, 4.6 x 250 mm | Gradient of Water and Acetonitrile (with 0.1% Formic Acid) | UV-Vis (e.g., 210 nm) | Purity determination, quantification, stability testing |
| GC (with Derivatization) | 5% Phenyl Polysiloxane, 30 m x 0.25 mm | Helium (Carrier Gas) | Flame Ionization Detector (FID) | Analysis of volatile impurities and derivatized compound |
| SFC | 2-Ethylpyridine or Diol | Supercritical CO₂ with Methanol as co-solvent | UV-Vis or Mass Spectrometry (MS) | Orthogonal purity check, chiral separations |
Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Analysis of this compound
Mass Spectrometry (MS) is an indispensable tool for confirming the identity and structure of this compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry provide ultra-high-resolution mass data. nih.gov This allows for the determination of the compound's elemental composition with high accuracy by measuring its mass to several decimal places. For this compound (C₇H₁₁N₃O₃), the exact mass can be precisely measured and compared against the theoretical value, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
Fragmentation Analysis: When coupled with techniques like electrospray ionization (ESI), the compound can be fragmented within the mass spectrometer. The resulting fragmentation pattern provides a structural fingerprint. Based on the structure of this compound, key fragmentation pathways can be predicted. Cleavage often occurs at the weaker bonds, such as the amide linkages. The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the ethyl group, the dioxopiperazine ring, and the terminal carboxamide group. chemguide.co.uklibretexts.org
| Predicted Fragment Ion Structure | Proposed Fragmentation Pathway | Theoretical m/z (Monoisotopic) |
|---|---|---|
| [C₇H₁₁N₃O₃ + H]⁺ | Protonated Molecular Ion | 186.0873 |
| [C₅H₇N₂O₂]⁺ | Loss of Carboxamide group (-CONH₂) | 127.0553 |
| [C₇H₁₀N₂O₃]⁺ | Loss of an amino radical (-NH₂) from the carboxamide | 184.0662 |
| [C₂H₅]⁺ | Ethyl cation | 29.0391 |
| [C₅H₆N₃O₂]⁺ | Loss of Ethyl group (-C₂H₅) | 156.0455 |
Advanced NMR Spectroscopy for Purity and Impurity Profiling of this compound Batches
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unequivocal structural elucidation and purity assessment of organic molecules. conicet.gov.ar
For this compound, ¹H and ¹³C NMR spectra provide fundamental information on the chemical environment of each proton and carbon atom, confirming the presence of the ethyl group, the piperazine (B1678402) ring protons, and the carboxamide protons.
Impurity Profiling: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms, which is crucial for identifying process-related impurities or degradation products. conicet.gov.ar These impurities might include unreacted starting materials (e.g., 1-ethyl-2,3-dioxopiperazine), by-products from side reactions, or residual solvents. researchgate.netnih.gov Quantitative NMR (qNMR) can be employed to determine the exact purity of a batch without the need for a specific reference standard for each impurity, by comparing the integral of the compound's signals to that of a certified internal standard.
| Potential Impurity | Origin | Distinguishing NMR Signal |
|---|---|---|
| 1-Ethyl-2,3-dioxopiperazine | Unreacted Starting Material | Absence of the carboxamide proton signal; shift in ring proton/carbon signals. |
| Hydrolyzed Carboxamide | Degradation Product | Appearance of a carboxylic acid proton signal. |
| Acetonitrile | Residual Synthesis Solvent | Characteristic singlet in ¹H NMR around 2.1 ppm. |
Stability Studies of this compound under Varying Environmental Conditions (e.g., pH, temperature, light, oxidative stress)
Assessing the stability of this compound is crucial to determine appropriate storage conditions and shelf-life for research purposes. Stability studies involve subjecting the compound to a range of stress conditions. A validated, stability-indicating HPLC method is typically used to track the degradation of the parent compound and the formation of degradation products over time.
A related precursor is known to be sensitive to heat and moisture, suggesting that the carboxamide may also be susceptible to degradation. chinahutu.com Key degradation pathways to investigate would include hydrolysis of the amide bonds within the piperazine ring or the terminal carboxamide group, particularly under acidic or basic pH conditions.
Forced Degradation Study Design:
Acidic/Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at various temperatures.
Oxidative Stress: The compound is exposed to an oxidizing agent, such as hydrogen peroxide solution.
Thermal Stress: The solid compound is stored at elevated temperatures (e.g., 60°C, 80°C).
Photostability: The compound is exposed to controlled UV and visible light sources.
| Condition | Description | Time Points for Analysis | Analytical Method |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8, 24 hours | HPLC-UV/MS |
| Base Hydrolysis | 0.1 M NaOH at room temperature | 0, 1, 2, 4, 8 hours | HPLC-UV/MS |
| Oxidation | 3% H₂O₂ at room temperature | 0, 2, 4, 8, 24 hours | HPLC-UV/MS |
| Photostability | ICH Q1B specified light exposure | End of exposure | HPLC-UV |
| Thermal (Solid State) | 80°C in a dry oven | 1, 3, 7, 14 days | HPLC-UV |
Validation of Analytical Methods for Research-Grade this compound
For the analytical data to be considered reliable, the methods used (particularly the primary assay and purity method, like HPLC) must be validated. gavinpublishers.com Method validation demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.net For a research-grade compound, key validation parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH).
The validation process ensures the method is robust, reliable, and provides accurate results regarding the identity, purity, and concentration of the compound. gavinpublishers.com
| Parameter | Description | Typical Acceptance Criteria for an HPLC Assay |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity index > 0.999; baseline resolution between analyte and known impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. gavinpublishers.com |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Results remain within system suitability criteria when parameters (e.g., pH, flow rate) are slightly varied. |
Computational and Theoretical Studies on 4 Ethyl 2,3 Dioxopiperazine 1 Carboxamide
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction of 4-Ethyl-2,3-dioxopiperazine-1-carboxamide
Quantum mechanical (QM) methods are fundamental in understanding the intrinsic properties of a molecule. ijirt.org Density Functional Theory (DFT) is a widely used QM method in drug discovery for modeling electronic structures with a favorable balance of accuracy and computational cost. mdpi.comresearchgate.net For this compound, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can be employed to optimize the molecule's three-dimensional geometry and compute its electronic properties. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.
Furthermore, QM calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. tandfonline.com For this compound, the oxygen atoms of the carbonyl and carboxamide groups are expected to be regions of high negative potential (nucleophilic), while the hydrogen atoms of the amide and ethyl groups would be areas of positive potential (electrophilic). This information is critical for predicting non-covalent interactions, such as hydrogen bonding, with biological targets. tandfonline.com
Table 1: Illustrative Quantum Chemical Properties for this compound Note: These values are hypothetical and serve for illustrative purposes.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and solubility |
Molecular Dynamics Simulations of this compound in Model Biological Environments
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations provide detailed information on the conformational flexibility of a compound and its interactions within a biological context, such as in an aqueous solution or embedded in a lipid bilayer modeling a cell membrane. nih.govresearchgate.net
To simulate this compound, a force field (e.g., AMBER, CHARMM, or GROMACS) is assigned to describe the intramolecular and intermolecular forces. mdpi.com The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation proceeds by solving Newton's equations of motion for the system over a defined period, typically nanoseconds to microseconds, generating a trajectory of atomic positions and velocities. nih.gov
Analysis of the MD trajectory can reveal stable conformations of the molecule, its solvation properties, and its dynamic behavior. Key metrics such as the Root Mean Square Deviation (RMSD) can assess the stability of the molecule's conformation over time, while the Root Mean Square Fluctuation (RMSF) can identify flexible regions within the molecule. nih.gov When simulating the compound with a target protein, MD can elucidate the stability of the protein-ligand complex and the specific interactions that maintain binding. nih.gov
Table 2: Illustrative Setup for a Molecular Dynamics Simulation Note: Parameters are typical for such simulations and are for illustrative purposes.
| Parameter | Value/Description | Purpose |
| Software | GROMACS, AMBER, NAMD | MD simulation engine |
| Force Field | CHARMM36, AMBERff14SB | Defines interatomic potentials |
| System | Compound in a water box with ions | Mimics physiological environment |
| Simulation Time | 100 ns | Duration to observe molecular motion |
| Temperature | 310 K (37 °C) | Simulates human body temperature |
| Pressure | 1 bar | Simulates atmospheric pressure |
In Silico Screening for Potential Binding Partners and Interaction Sites of this compound
In silico screening, particularly molecular docking, is a cornerstone of modern drug discovery for identifying potential biological targets for a small molecule. nih.govresearchgate.net This process involves computationally placing the 3D structure of this compound into the binding sites of various protein structures from databases like the Protein Data Bank (PDB). nih.gov
The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the protein's active site. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). researchgate.net Lower binding energy scores suggest a more favorable interaction. tandfonline.com
This virtual screening approach can rapidly evaluate thousands of potential protein targets, prioritizing a smaller, manageable number for experimental validation. nih.gov Analysis of the best-scoring docked poses reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein's amino acid residues. researchgate.net For this compound, the carbonyl and amide groups are likely to act as key hydrogen bond donors and acceptors, playing a crucial role in its binding to potential protein partners. nih.gov
Table 3: Illustrative Molecular Docking Results Against Hypothetical Protein Targets Note: These results are hypothetical and for demonstration purposes only.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase A (e.g., 1XYZ) | -8.5 | Asp165, Lys72, Leu150 |
| Protease B (e.g., 2ABC) | -7.9 | Gly143, Ser195, Trp215 |
| Transferase C (e.g., 3DEF) | -6.2 | Arg88, Tyr112, Val45 |
Prediction of Spectroscopic Properties of this compound
Computational methods can accurately predict spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound. rsc.org QM calculations, particularly DFT, can be used to predict nuclear magnetic resonance (NMR) and infrared (IR) spectra. mdpi.com
To predict ¹H and ¹³C NMR spectra, the magnetic shielding tensors for each nucleus are calculated. These values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted chemical shifts with experimental data helps in assigning the signals to specific atoms within the molecule. researchgate.net
Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C=O stretch, N-H bend). These predicted frequencies and their intensities can be plotted to generate a theoretical IR spectrum, which can then be compared with the experimental spectrum to aid in the identification of functional groups. researchgate.netarxiv.org
Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts Note: Chemical shifts are hypothetical and for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (Dioxo) | 168.5 | 167.9 |
| C=O (Carboxamide) | 155.2 | 154.8 |
| CH₂ (Piperazine) | 45.8 | 45.3 |
| CH₂ (Ethyl) | 42.1 | 41.7 |
| CH₃ (Ethyl) | 14.3 | 13.9 |
Design of Novel this compound Derivatives via Computational Approaches
Computational chemistry is instrumental in the rational design of novel analogues with potentially improved therapeutic properties. researchgate.netnih.gov Starting with the core structure of this compound, new derivatives can be designed in silico by modifying various functional groups. For instance, the ethyl group could be replaced with other alkyl or aryl groups, or substituents could be added to the piperazine (B1678402) ring.
Each designed derivative can then be rapidly assessed using the computational tools described previously. Quantum mechanics can predict how modifications affect the electronic properties and reactivity. mdpi.com Molecular docking can be used to predict whether the new derivatives have an improved binding affinity for a specific biological target. acs.org Furthermore, computational models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize derivatives with better drug-like profiles. acs.org This iterative cycle of in silico design and evaluation significantly accelerates the lead optimization process by focusing synthetic efforts on the most promising candidates. nih.gov
Table 5: Illustrative In Silico Evaluation of Designed Derivatives Note: Data is hypothetical, demonstrating the principles of computational design.
| Derivative Modification | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Rationale for Design |
| Ethyl -> Propyl | -8.7 | 75 | Explore effect of alkyl chain length |
| Ethyl -> Phenyl | -9.5 | 65 | Introduce aromatic interactions |
| H (on amide) -> CH₃ | -8.3 | 78 | Modify hydrogen bonding potential |
| Add -OH to Ethyl | -8.9 | 80 | Introduce new hydrogen bond donor |
Advanced Research Applications and Future Perspectives for 4 Ethyl 2,3 Dioxopiperazine 1 Carboxamide
Role of 4-Ethyl-2,3-dioxopiperazine-1-carboxamide as a Chemical Probe in Mechanistic Biological Investigations
While direct studies employing this compound as a chemical probe are not extensively documented, its structural characteristics suggest potential in this domain. Chemical probes are small molecules used to study biological systems, and the dioxopiperazine core is a "privileged structure" frequently found in biologically active natural products. rsc.org Epidithiodioxopiperazines, a related class of natural products, exhibit potent biological activities that are often linked to their unique bridged dioxopiperazine core. nih.gov
The utility of a molecule as a chemical probe often depends on its ability to interact specifically with a biological target. The carboxamide and dioxo functionalities within this compound offer sites for hydrogen bonding, while the ethyl group provides a hydrophobic interaction point. nih.gov These features could be exploited to design derivatives that act as probes for specific enzymes or receptors. For instance, mechanistic studies on anticancer agents have utilized carboxamide derivatives to investigate interactions with key targets like carbonic anhydrase isoforms. mdpi.com Future research could focus on modifying the this compound scaffold, for example, by attaching fluorescent tags or reactive groups, to create potent and selective probes for elucidating complex biological pathways.
Application of this compound in Material Science and Polymer Chemistry
Currently, the application of this compound in the fields of material science and polymer chemistry is not established in the available scientific literature. Research has predominantly centered on its pharmaceutical applications as a synthetic intermediate. researchgate.net
However, from a theoretical standpoint, the functional groups within the molecule could offer potential for future exploration in materials research. Heterocyclic compounds are sometimes investigated as monomers for the synthesis of novel polymers with unique thermal or electronic properties. The presence of two reactive nitrogen atoms in the piperazine (B1678402) ring and the carboxamide group could potentially be leveraged in polycondensation or ring-opening polymerization reactions under specific conditions. Furthermore, the polarity and hydrogen-bonding capabilities of the molecule might make it a candidate as an additive or modifier in existing polymer systems to alter properties like solubility or mechanical strength. These applications remain speculative and would require dedicated research to validate their feasibility.
This compound in the Development of New Synthetic Reagents and Methodologies
The primary role of the 4-Ethyl-2,3-dioxopiperazine scaffold is in the synthesis of complex molecules, particularly semi-synthetic antibiotics. The activated form, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, is a key synthetic reagent used to introduce the (4-ethyl-2,3-dioxo-piperazine)-1-carboxamido side chain onto the amino group of antibiotic nuclei. chemicalbook.comsigmaaldrich.com This reaction is fundamental to the industrial production of important drugs like Cefoperazone and Piperacillin (B28561). pharmaffiliates.com
The development of this reagent represents a significant advancement in synthetic methodology, allowing for the efficient and high-yield acylation of amine substrates. A 2008 study detailed the optimization of the synthesis of a related intermediate, 4-ethyl-2,3-dioxopiperazine-1-methyl formate (B1220265), achieving a 97% yield. researchgate.net The methodologies developed for this class of compounds are characterized by high purity and efficiency, making them valuable tools in pharmaceutical chemistry. researchgate.net The structure of the resulting products, such as (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, has been confirmed through detailed crystallographic analysis. nih.gov
| Compound Name | CAS Number | Molecular Formula | Primary Synthetic Role | Reference |
|---|---|---|---|---|
| 4-Ethyl-2,3-dioxopiperazine | 59702-31-7 | C6H10N2O2 | Core scaffold and precursor | huatengsci.com |
| 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | 59703-00-3 | C7H9ClN2O3 | Acylating agent for antibiotic synthesis | sigmaaldrich.com |
| 4-Ethyl-2,3-dioxopiperazine-1-carboxylic Acid | 1416704-15-8 | C7H10N2O4 | Intermediate in the biosynthesis of Cefoperazone | pharmaffiliates.com |
| (R)-(-)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic Acid | 63422-71-9 | C15H17N3O5 | Side-chain precursor for penicillins | tcichemicals.com |
Integration of this compound into Combinatorial Chemistry Libraries for Discovery Research
Combinatorial chemistry is a powerful strategy for drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. imperial.ac.uk The piperazine scaffold is considered a "privileged" structure in medicinal chemistry and is frequently used in the design of such libraries due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting diverse chemical functionalities. benthamdirect.comresearchgate.net
This compound is an ideal candidate for inclusion in combinatorial library design. Its core structure offers multiple points for chemical modification. For example, the carboxamide group can be varied, and further substitutions could be explored on the piperazine ring. The use of solid-phase synthesis techniques, which are common in combinatorial chemistry, has been successfully applied to generate libraries based on other piperazine scaffolds. nih.gov By incorporating the this compound moiety as a central building block, researchers can generate large libraries of novel compounds. These libraries can then be subjected to high-throughput screening to identify "hit" compounds with potential therapeutic activity against a wide range of biological targets, accelerating the early stages of drug discovery. researchgate.net
Emerging Research Frontiers for Piperazine and Carboxamide Scaffolds Relevant to this compound
Both the piperazine and carboxamide moieties are cornerstones of modern medicinal chemistry, and research into their applications continues to expand. benthamdirect.comnih.gov Their prevalence in FDA-approved drugs underscores their importance and versatility. rsc.orgnih.gov
The piperazine ring is a common feature in drugs targeting the central nervous system, as well as in anticancer, antimicrobial, and antihistamine agents. rsc.orgnih.govresearchgate.net Its basicity and ability to improve aqueous solubility make it a valuable component for optimizing the pharmacokinetic properties of drug candidates. researchgate.net Recent synthetic approaches continue to refine methods for incorporating the piperazine ring, such as through Buchwald-Hartwig amination and reductive amination. mdpi.com
The carboxamide linkage is equally vital, contributing to molecular flexibility and providing crucial hydrogen bond donor and acceptor sites for target binding. nih.gov Carboxamide derivatives are being actively investigated as anticancer, antimalarial, and anti-infective agents. nih.govnih.govchemrxiv.org The development of novel carboxamide scaffolds with high target selectivity remains a key objective in drug discovery. chemrxiv.orgresearchgate.net
The combination of these two powerful pharmacophores in this compound provides a robust foundation for future drug development. Emerging research into novel therapeutic targets will likely leverage derivatives of this and related scaffolds to create next-generation medicines.
| Therapeutic Area | Scaffold | Role / Example Activity | Reference |
|---|---|---|---|
| Oncology | Piperazine & Carboxamide | Kinase inhibitors, cell cycle arrest | nih.govresearchgate.net |
| Infectious Diseases | Piperazine & Carboxamide | Antimicrobial, antimalarial, antiviral | nih.govchemrxiv.org |
| Central Nervous System | Piperazine | Antidepressant, antipsychotic | rsc.org |
| Inflammation | Piperazine | Anti-inflammatory agents | nih.gov |
| Allergies | Piperazine | Antihistamines | rsc.org |
Q & A
Basic: What are the critical steps and optimized reaction conditions for synthesizing 4-Ethyl-2,3-dioxopiperazine-1-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling agents (e.g., EDC or DCC) and solvents like dimethylformamide or dichloromethane. Key steps include:
- Amide bond formation : Requires precise pH control and temperature (e.g., 0–5°C for carbodiimide-mediated coupling) .
- Piperazine ring functionalization : Optimized via reflux in aprotic solvents (e.g., THF) under inert atmospheres to prevent oxidation .
- Purification : Crystallization or chromatography (e.g., silica gel column) to achieve >95% purity, monitored by TLC and NMR .
Basic: Which analytical techniques are essential for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., distinguishing dioxopiperazine ring conformations) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects side products (e.g., using C18 columns with UV detection at 254 nm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 302.33) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for the (2S)-enantiomer in cefoperazone intermediates .
Advanced: How can researchers address contradictory data in reaction yields during scale-up synthesis?
Methodological Answer:
Contradictions often arise from solvent polarity, temperature gradients, or catalyst efficiency. Mitigation strategies include:
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent: DMF vs. DCM; temperature: 25°C vs. 40°C) to identify optimal conditions .
- Inline Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Side Product Analysis : Characterize byproducts via LC-MS to adjust stoichiometry or quenching protocols .
Advanced: What experimental approaches elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) to receptors like β-lactamases or penicillin-binding proteins .
- Molecular Dynamics (MD) Simulations : Predicts binding modes of the dioxopiperazine moiety with active sites (e.g., using GROMACS or AMBER) .
- In Vitro Enzymatic Assays : Quantify inhibition of bacterial enzymes (e.g., nitrocefin hydrolysis assays for β-lactamase activity) .
Advanced: How does stereochemistry influence pharmacological activity?
Methodological Answer:
The (2S)-enantiomer exhibits distinct hydrogen-bonding patterns and helical packing compared to the (2R)-form, critical for antibiotic activity:
- Crystal Structure Analysis : Reveals intermolecular O–H⋯O bonds stabilizing dimer conformations, affecting solubility and membrane permeability .
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate active stereoisomers .
Table 1: Comparison of Piperazine Derivatives with Similar Bioactivity
| Compound Name | Structural Features | Biological Activity (Target) | Reference |
|---|---|---|---|
| This compound | Dioxopiperazine core, ethyl substituent | β-lactamase inhibition, antibiotic | |
| 1-(4-Methoxyphenyl)-piperazine | Methoxy-phenyl group | Serotonin receptor modulation | |
| 4-(Dimethylaminophenyl)-piperazine | Dimethylamino group | Dopamine transporter inhibition |
Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) .
- LogP Optimization : Adjust substituents (e.g., ethyl vs. fluorinated groups) to balance hydrophilicity and blood-brain barrier penetration .
Basic: What are the stability considerations under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH < 3) : Hydrolysis of the dioxopiperazine ring, monitored by HPLC degradation studies .
- Neutral/Basic Conditions (pH 7–9) : Stable but prone to oxidation; requires antioxidants (e.g., ascorbic acid) in formulation .
Advanced: How can synthetic challenges in piperazine functionalization be resolved?
Methodological Answer:
- Protecting Groups : Use Boc or Fmoc groups to prevent undesired nucleophilic attacks during alkylation .
- Microwave-Assisted Synthesis : Accelerates ring closure steps (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
